

Application Notes and Protocols for the Analytical Profiling of Despropionyl Remifentanil Impurity

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Compound of Interest		
Compound Name:	Despropionyl Remifentanil	
Cat. No.:	B3026029	Get Quote

Introduction

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic used for anesthesia and pain relief during surgery.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like Remifentanil is a critical issue for healthcare manufacturing, mandated by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) to ensure the safety and efficacy of drug products.[3][4] Impurities can arise during the synthesis, purification, and storage of the drug substance.

Despropionyl Remifentanil, chemically known as methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate, is recognized as a process-related impurity, often serving as a precursor in the final step of Remifentanil synthesis.[5][6][7] Its presence in the final API must be carefully monitored and quantified. This document provides detailed application notes and protocols for the analytical techniques used to profile and quantify the **Despropionyl Remifentanil** impurity.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Application Note:







High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of impurities in pharmaceutical products.[8][9] For Remifentanil, a reversed-phase HPLC method can effectively separate **Despropionyl Remifentanil** from the active ingredient and other related substances. The method's specificity and sensitivity are crucial for ensuring that impurity levels are below the thresholds defined by regulatory guidelines.[4][10]

Experimental Protocol:

This protocol is adapted from established methods for analyzing Remifentanil and its related substances.[11][12]

1.1. Instrumentation:

- HPLC System with a quaternary or binary pump
- Autosampler
- Column Thermostat
- UV-Vis or Photodiode Array (PDA) Detector

1.2. Chromatographic Conditions:



Parameter	Condition
Column	Waters X-Terra RP18 (150 x 4.6 mm, 3.5 μ m) or equivalent
Mobile Phase A	770 mg of ammonium acetate in 1000 mL of water, pH adjusted to 9.0 with ammonia.[12]
Mobile Phase B	HPLC Grade Acetonitrile.[12]
Gradient Profile	Time (min)
Flow Rate	1.5 mL/minute.[12]
Column Temperature	40 °C.[12]
Detection	UV at 220 nm.[12]
Injection Volume	10 μL.[12]
Run Time	40 minutes.[12]

1.3. Sample and Standard Preparation:

- Sample Solution: Accurately weigh 100 mg of the Remifentanil HCl sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[12]
- Standard Solution (for quantitation): Prepare a standard of **Despropionyl Remifentanil** at a known concentration (e.g., 0.1 mg/mL) in methanol.
- System Suitability: Prepare a solution containing both Remifentanil and Despropionyl Remifentanil to verify resolution and system performance.

1.4. Data Analysis:

- Identify the peaks for Remifentanil and Despropionyl Remifentanil based on their retention times compared to the reference standards.
- Calculate the amount of **Despropionyl Remifentanil** using the peak area from the chromatogram and the response factor relative to the Remifentanil API or an external standard.



Quantitative Data Summary:

Compound	Expected Retention Time (min)	Relative Retention Time (RRT)
Remifentanil	~15-20 (Varies with exact system)	1.00
Despropionyl Remifentanil	Varies (Typically elutes earlier)	< 1.00

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS offers superior sensitivity and specificity for impurity profiling by combining the separation power of liquid chromatography with the precise identification capabilities of mass spectrometry.[13] This technique is particularly useful for detecting and quantifying impurities at very low levels (sub-ng/mL) and for confirming the identity of impurities through their mass-to-charge ratio (m/z) and fragmentation patterns.[14][15]

Experimental Protocol:

This protocol is based on established LC-MS/MS methods for fentanyl analogues and Remifentanil.[15][16]

2.1. Instrumentation:

- UHPLC or HPLC system
- Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)
- Electrospray Ionization (ESI) source

2.2. LC-MS/MS Conditions:



Parameter	Condition	
Column	Agilent Poroshell 120 EC-C18 (50 x 4.6 mm, 2.7 μ m) or equivalent.[15]	
Mobile Phase A	0.1% Formic Acid and 1 mM Ammonium Formate in Water.	
Mobile Phase B	0.1% Formic Acid in Methanol.	
Gradient	Optimized for separation (e.g., start at 5% B, ramp to 100% B over 10 min).	
Flow Rate	0.5 mL/minute.[15]	
Column Temperature	40 °C	
Ionization Mode	ESI Positive.[15]	
Scan Mode	Multiple Reaction Monitoring (MRM) for quantification or Full Scan for profiling	
Drying Gas Temp	325 °C.	
Nebulizer Pressure	25 psig.	
Capillary Voltage	4000 V.	

2.3. Mass Spectrometry Parameters:

The following table summarizes the key mass spectrometry data for the detection of **Despropionyl Remifentanil**.

Compound	Theoretical Exact Mass (C ₁₇ H ₂₄ N ₂ O ₄)	Precursor Ion [M+H]+ (m/z)	Product lons (m/z) for MRM
Despropionyl Remifentanil	320.1736	321.2	168, 212, 227
Remifentanil	376.453[1]	377.1	113.20[15]

2.4. Sample Preparation:



- Dilute the sample from the HPLC protocol with the initial mobile phase to an appropriate concentration (e.g., 1-10 ng/mL).
- Filter through a 0.22 μm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[17] For **Despropionyl Remifentanil**, GC-MS can serve as an orthogonal technique to HPLC and LC-MS, providing confirmatory identification based on retention time and the compound's characteristic electron ionization (EI) mass spectrum.

Experimental Protocol:

This protocol is based on a reported GC-MS analysis of **Despropionyl Remifentanil**.

- 3.1. Instrumentation:
- Gas Chromatograph with a split/splitless injector
- Mass Spectrometer (Single Quadrupole or Ion Trap) with an EI source
- 3.2. GC-MS Conditions:



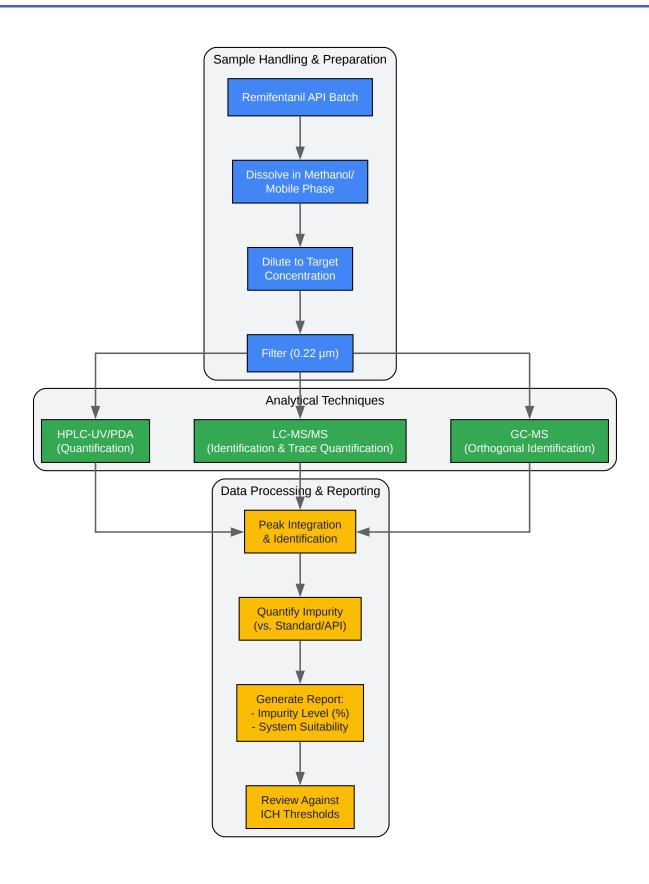
Parameter	Condition
Column	HP-5MS (30 m x 0.25 mm, 0.25 μm) or equivalent
Injector Temp	280 °C.
Injection Mode	Split (e.g., 10:1)
Oven Program	100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)
Carrier Gas	Helium, constant flow at 1.0 mL/min
Transfer Line Temp	280 °C.
Ion Source Temp	230 °C
Ionization Energy	70 eV (EI).
Scan Range	50-550 amu.

3.3. Data Analysis:

- The retention time for **Despropionyl Remifentanil** is reported to be approximately 8.99 minutes under specific conditions.
- The mass spectrum should be compared to a reference library or standard. The key fragment ions (base peaks) for **Despropionyl Remifentanil** are m/z 168, 212, and 227.

Visualizations





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Caption: General workflow for **Despropionyl Remifentanil** impurity profiling.



Caption: Final synthesis step showing the origin of the impurity.

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